molecular formula C12H16ClFN2O B3027329 (R)-3-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride CAS No. 1286207-73-5

(R)-3-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride

Cat. No.: B3027329
CAS No.: 1286207-73-5
M. Wt: 258.72
InChI Key: HFWMLIINMFOKBE-RFVHGSKJSA-N
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Description

(R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a chiral benzamide derivative featuring a piperidin-3-ylamine moiety and a fluorine substituent at the 3-position of the benzamide ring. The compound’s hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmacological studies. The stereochemistry of the piperidine ring (R-configuration) is critical for target interactions, as enantiomers often exhibit divergent biological activities .

Properties

IUPAC Name

3-fluoro-N-[(3R)-piperidin-3-yl]benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11;/h1,3-4,7,11,14H,2,5-6,8H2,(H,15,16);1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWMLIINMFOKBE-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NC(=O)C2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286207-73-5
Record name Benzamide, 3-fluoro-N-(3R)-3-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286207-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of ®-3-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride may involve continuous flow reactions to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of piperidine N-oxide derivatives.

    Reduction: Formation of reduced benzamide derivatives.

    Substitution: Formation of substituted benzamide derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ®-3-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the fluorine atom play crucial roles in enhancing the compound’s binding affinity and selectivity . The exact pathways and targets may vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogs with Piperidine/Pyrrolidine Scaffolds

4-Decyl-N-(piperidin-3-yl)benzamide Hydrochloride (4e) and (4-Decyl-N-(pyrrolidin-3-yl)benzamide Hydrochloride (4c))
  • Structural Differences :
    • 4e contains a six-membered piperidine ring, while 4c has a five-membered pyrrolidine ring.
    • The benzamide substituent in 4e and 4c is a lipophilic decyl group at the 4-position, contrasting with the 3-fluoro substituent in the target compound.
  • Synthesis :
    • 4e was synthesized in 67% yield, whereas 4c achieved a higher yield (79%), suggesting steric or electronic effects of the heterocycle on reaction efficiency .
  • Physicochemical Properties :
    • The HRMS (ESI) of 4e (observed m/z 345.2894) aligns with its molecular formula, confirming structural integrity .
(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione Hydrochloride (CAS 1381795-31-8)
  • Structural Features :
    • Replaces the benzamide with an isoindoline-1,3-dione group, introducing additional hydrogen-bonding sites.
    • Similarity score: 0.78 to the target compound, indicating shared piperidin-3-yl motifs .
  • Implications :
    • The isoindoline-dione group may alter solubility and target affinity compared to the benzamide scaffold.

Enantiomeric Comparisons

(S)-3-Fluoro-N-(piperidin-3-yl)benzamide Hydrochloride (Ref: 10-F069755)
  • Key Difference :
    • The S-enantiomer differs in the configuration of the piperidin-3-yl group, which could drastically affect receptor binding.
  • Availability :
    • Both enantiomers are commercially available (e.g., from CymitQuimica), underscoring the pharmacological relevance of stereochemistry .

Compounds with Alternative Substitutions

N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide Hydrochloride (CAS 209808-47-9)
  • Structural Divergence: Incorporates a piperidin-4-ylidene group and a diethylamino substituent, increasing steric bulk and lipophilicity. Similarity score: 0.77 .
  • Potential Impact: The extended hydrophobic chain may enhance membrane permeability but reduce selectivity for hydrophilic targets.

Biological Activity

(R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological interactions. This compound is characterized by a fluorine atom at the 3-position of the benzamide moiety, which may influence its pharmacological properties and interactions with biological targets.

  • Molecular Formula : C12_{12}H15_{15}ClF1_{1}N
  • Molecular Weight : Approximately 258.72 g/mol
  • Structural Features : The presence of a piperidine ring and a fluorine atom enhances the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.

Preliminary studies indicate that (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride interacts with specific receptors and enzymes, which may modulate various metabolic pathways. This interaction is crucial for understanding its pharmacological effects, particularly in the context of neurological and psychological disorders.

Biological Activity

The biological activity of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride has been explored through various research studies:

  • Antiviral Activity : Research suggests that this compound may exhibit antiviral properties, particularly against pathogens such as Trypanosoma brucei, the causative agent of African sleeping sickness. This positions it as a potential lead compound for developing new antiviral drugs.
  • Neurotransmission Modulation : The compound has shown promise in influencing neurotransmission pathways, which could be beneficial in treating neurological disorders. Its binding affinity to neurotransmitter receptors is under investigation to elucidate its therapeutic potential.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique aspects of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride:

Compound NameStructural FeaturesUnique Aspects
(R)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochlorideFluorine at the 4-positionDifferent position of fluorine affects reactivity and biological activity
(S)-2-Fluoro-N-(piperidin-3-yl)benzamide hydrochlorideStereoisomer with opposite configurationPotentially different biological effects due to stereochemistry
N-(piperidin-3-yl)benzamideLacks fluorine substitutionServes as a baseline for comparing the effects of fluorination on activity

Case Studies

  • Study on Antiviral Properties : A study conducted on various substituted benzamides highlighted the effectiveness of (R)-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride against Trypanosoma brucei. The results indicated significant inhibition of parasite growth, suggesting its potential as an antiviral agent.
  • Neuropharmacological Effects : Another research effort focused on the neurotransmitter receptor interactions of this compound. The findings revealed that it binds effectively to serotonin receptors, which could translate into therapeutic benefits for mood disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-3-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride
Reactant of Route 2
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